Phthalimidinoglutarimide-C3-O-PEG1-OH
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Overview
Description
Phthalimidinoglutarimide-C3-O-PEG1-OH is a synthetic compound that combines the structural motifs of phthalimide and glutarimide with a polyethylene glycol (PEG) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-OH typically involves the condensation of phthalic anhydride with a primary amine to form the phthalimide core The PEG linker is then attached via an esterification or amidation reaction, depending on the specific functional groups present on the PEG chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and catalysts to ensure cost-effectiveness and scalability. The reactions are typically carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG1-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Phthalimidinoglutarimide-C3-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of bioconjugates and as a linker in drug delivery systems.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as hydrogels and polymers.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-OH involves its interaction with specific molecular targets. The phthalimide and glutarimide moieties can bind to proteins or enzymes, modulating their activity. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Phthalimidinoglutarimide-C3-O-PEG1-OH can be compared to other compounds with similar structures, such as:
Phthalimidinoglutarimide-C3-O-PEG1-C2-amine HCl: This compound has a similar core structure but differs in the functional groups attached to the PEG linker.
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: Another related compound with variations in the PEG linker and terminal functional groups.
The uniqueness of this compound lies in its specific combination of structural motifs and the versatility of its PEG linker, which can be tailored for various applications.
Properties
Molecular Formula |
C18H22N2O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[7-[3-(2-hydroxyethoxy)propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N2O5/c21-8-10-25-9-2-4-12-3-1-5-13-14(12)11-20(18(13)24)15-6-7-16(22)19-17(15)23/h1,3,5,15,21H,2,4,6-11H2,(H,19,22,23) |
InChI Key |
GEXIQFQSIMFMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCO |
Origin of Product |
United States |
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